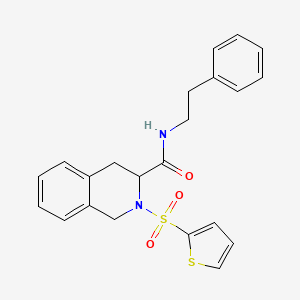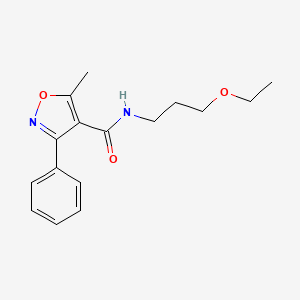![molecular formula C24H18BrNO2 B15028259 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol](/img/structure/B15028259.png)
2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL is a complex organic compound with a unique structure that includes a quinoline core, a benzyloxy group, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzyloxy group, and the bromination of the phenyl ring. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzyloxy Group: This step can be performed using a Williamson ether synthesis, where a phenol is reacted with benzyl chloride in the presence of a base.
Bromination of the Phenyl Ring: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1E)-2-[4-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: Lacks the bromine atom on the phenyl ring.
2-[(1E)-2-[4-(METHOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL is unique due to the presence of both the benzyloxy and bromophenyl groups, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H18BrNO2 |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
2-[(E)-2-(3-bromo-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C24H18BrNO2/c25-21-15-17(10-14-23(21)28-16-18-5-2-1-3-6-18)9-12-20-13-11-19-7-4-8-22(27)24(19)26-20/h1-15,27H,16H2/b12-9+ |
Clave InChI |
XLWJHKGPGNSYSG-FMIVXFBMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15028176.png)
![ethyl (1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B15028180.png)
![3-[1,3-dioxo-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B15028194.png)
![2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028199.png)


![N-[(1Z)-5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,4-dimethoxyaniline](/img/structure/B15028217.png)
![methyl 4-[(3aS,4R,9bR)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15028238.png)

![ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028270.png)
![{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B15028283.png)

![(2Z)-6-benzyl-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15028294.png)
![2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B15028299.png)
